molecular formula C13H17NO2 B2680865 4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 2251053-68-4

4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No.: B2680865
CAS No.: 2251053-68-4
M. Wt: 219.284
InChI Key: CDKFFRCJKNPBRS-UHFFFAOYSA-N
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Description

4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] is a heterocyclic compound that features a spiro linkage between an indole and an oxane ring

Scientific Research Applications

4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] has several scientific research applications, including:

Safety and Hazards

The safety data sheet for a related compound, “1,2-dihydrospiro[indole-3,4’-oxane]”, indicates that it is harmful if swallowed and may cause respiratory irritation . It’s important to handle it with care, using personal protective equipment and following safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of an indole derivative with an oxane precursor under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . Another method involves the use of microwave-assisted techniques to accelerate the reaction and improve yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or oxane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and spiro compounds, such as:

Uniqueness

4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to its specific structural features, such as the methoxy group and the spiro linkage. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-methoxyspiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-15-11-4-2-3-10-12(11)13(9-14-10)5-7-16-8-6-13/h2-4,14H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKFFRCJKNPBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3(CCOCC3)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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